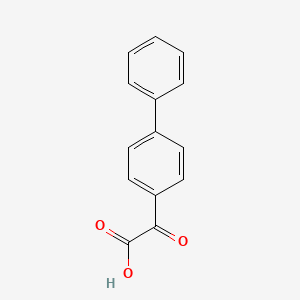

2-Oxo-2-(4-phenylphenyl)acetic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 16282. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-oxo-2-(4-phenylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O3/c15-13(14(16)17)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRFCZRDAUHIVIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30280297 | |

| Record name | 2-oxo-2-(4-phenylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5449-21-8 | |

| Record name | 5449-21-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16282 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-oxo-2-(4-phenylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30280297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Oxo 2 4 Phenylphenyl Acetic Acid and Its Precursors

Established Reaction Pathways for the Preparation of Biphenyl-4-yl(oxo)acetic acid

Traditional methods for synthesizing biphenyl-4-yl(oxo)acetic acid, another name for 2-Oxo-2-(4-phenylphenyl)acetic acid, have relied on well-established chemical transformations, primarily focusing on oxidation and the use of organometallic reagents.

Classical Oxidation Approaches to the α-Keto Carboxylic Acid Moiety

The formation of the α-keto carboxylic acid group in biphenylglyoxylic acid structures has often been achieved through oxidation reactions. A common strategy involves the oxidation of a suitable precursor, such as a methyl ketone or an alkene. For instance, oxidizing agents like potassium permanganate (B83412) (KMnO4) and selenium dioxide have been historically used to convert acetophenones or styrenes into α-keto acids. mdpi.com While effective, these methods can suffer from drawbacks such as the use of toxic reagents and harsh reaction conditions, which may limit their functional group tolerance. mdpi.com Another classical approach is the hydrolysis of acyl cyanides, which can provide the desired α-keto acid, though the reaction times can be lengthy. mdpi.com

A notable example of a classical oxidation approach is the copper-catalyzed coupling of o-chloroacetophenone with a para-substituted phenol, followed by hydrolysis. This method, while multi-step, has been optimized to produce high yields of the corresponding keto acid. The process involves careful control of temperature and reaction time under a nitrogen atmosphere to prevent side reactions.

| Precursor Type | Oxidizing Agent | Key Features |

| Acetophenones | Potassium Permanganate (KMnO4) | Alkaline conditions, can achieve high yields. mdpi.com |

| Styrenes | Potassium Permanganate (KMnO4) | Effective for converting unsaturated bonds. mdpi.com |

| Acyl Cyanides | Acid Hydrolysis | Considered a reliable method, but can be slow. mdpi.com |

| Alkenes | Iron Nanocomposite/TBHP | Recyclable catalyst, good yields for various alkenes. organic-chemistry.orgorganic-chemistry.org |

| α-Hydroxy Acids | 2-azaadamantane N-oxyl (AZADO) | Chemoselective oxidation using molecular oxygen. organic-chemistry.org |

Synthetic Routes via Organometallic Reagents

Organometallic chemistry offers a versatile and widely utilized pathway to α-keto acids. Friedel-Crafts acylation of an aromatic compound with an oxalyl chloride derivative in the presence of a Lewis acid presents a direct route to α-keto acid esters. mdpi.com However, the success of this reaction is highly dependent on the electronic properties of the substituents on the aromatic ring. mdpi.com

Grignard and aryllithium reagents have also proven effective in the synthesis of α-keto acid esters through their reaction with diethyl oxalate (B1200264) or acylimidazoles. mdpi.com These methods provide good yields and access to a diverse range of α-keto acids. mdpi.com However, the reactive nature of these organometallic reagents necessitates careful handling and, in some cases, the use of specialized equipment like flow reactors for aryllithiums. mdpi.com Another approach involves the reaction of an aldehyde with thiols to form a dithioacetal, which can then be reacted with an electrophile and subsequently hydrolyzed to yield the α-keto acid. google.com

Development of Novel and Efficient Synthetic Strategies for this compound

In recent years, the focus has shifted towards developing more efficient, selective, and sustainable methods for the synthesis of this compound. These modern approaches often employ catalysis and multicomponent reactions to streamline the synthetic process.

Catalytic Transformations for Direct Functionalization

Catalytic methods have emerged as powerful tools for the direct synthesis of α-keto acids and their derivatives. For instance, silylium (B1239981) ion-catalyzed α-arylation of carboxylic acids with arenes has been shown to produce 2-([1,1'-biphenyl]-4-yl)-2-oxoacetic acid in high yields under metal-free conditions. This highlights a move towards more environmentally benign catalytic systems.

Ruthenium-catalyzed transfer hydrogenation has also been developed for the efficient synthesis of related compounds, demonstrating excellent chemoselectivity and substrate compatibility under mild, solvent-free conditions. osti.gov Furthermore, copper-catalyzed aerobic oxidative esterification of acetophenones with alcohols offers a direct route to α-ketoesters, with molecular oxygen serving as the oxidant. organic-chemistry.org

| Catalyst Type | Reaction | Key Advantages |

| Silylium Ion | α-Arylation of Carboxylic Acids | Metal-free, high yields. |

| Ruthenium Complex | Transfer Hydrogenation | Excellent chemoselectivity, solvent-free. osti.gov |

| Copper Catalyst | Aerobic Oxidative Esterification | Uses molecular oxygen as oxidant. organic-chemistry.org |

| Iron Nanocomposite | Oxidation of Alkenes | Recyclable, good yields. organic-chemistry.orgorganic-chemistry.org |

Multicomponent Reactions Yielding Biphenylglyoxylic Acid Structures

Multicomponent reactions (MCRs), where three or more reactants combine in a single step, offer a highly convergent and atom-economical approach to complex molecules. nih.govsemanticscholar.org While specific MCRs yielding this compound directly are not extensively detailed in the provided results, the principles of MCRs are applicable to the synthesis of its precursors and related structures.

For example, the Petasis borono-Mannich reaction, a three-component reaction of an amine, an organoboronic acid, and glyoxylic acid, provides a modular route to α-arylglycines. beilstein-journals.org This methodology could potentially be adapted to synthesize biphenyl-containing α-amino acids, which could then be converted to the corresponding α-keto acid. The Ugi and Strecker reactions are other prominent MCRs that are instrumental in generating molecular diversity and could be explored for the synthesis of precursors to biphenylglyoxylic acid. mdpi.commdpi.com

Sustainable and Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for this compound. This includes the use of less hazardous reagents, renewable feedstocks, and energy-efficient reaction conditions.

The development of catalytic systems that operate under mild conditions with high atom economy is a key aspect of this trend. For example, the use of recyclable iron nanocomposite catalysts for oxidation reactions aligns with green chemistry principles. organic-chemistry.orgorganic-chemistry.org Similarly, photocatalysis and organocatalysis have been combined to enable the efficient oxidation of α-aryl halogen derivatives to α-aryl carbonyl compounds at room temperature using natural sunlight and air. organic-chemistry.org

The use of benign solvents, such as water or ionic liquids, in reactions like the Suzuki-Miyaura coupling to create the biphenyl (B1667301) backbone is another important green chemistry strategy. semanticscholar.orgchemicalbook.com Furthermore, the conversion of biomass-derived α-hydroxy acids into α-keto acid esters through catalytic oxidation or dehydrogenation represents a promising and scalable green route for the production of these valuable compounds. mdpi.com

Solvent-Free Synthesis and Reactions in Alternative Media

The reduction or elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental pollution and safety hazards. For the synthesis of complex organic molecules like this compound and its precursors, several advanced strategies have been developed.

Microwave-Assisted Solvent-Free Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique that often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. cem.comoatext.comyoutube.com In solvent-free, or neat, reaction conditions, the reactants themselves absorb microwave energy, leading to rapid and direct heating of the reaction mixture. cem.comyoutube.com This approach has been successfully applied to the synthesis of various heterocyclic and α,β-unsaturated compounds. oatext.comnih.gov For instance, a green and efficient solvent-free method for synthesizing α,β-unsaturated compounds involves irradiating a mixture of an aromatic aldehyde and cyanoacetamide with a catalytic amount of ammonium (B1175870) acetate (B1210297) under microwave conditions for just 30-60 seconds. oatext.com This highlights the potential for similar rapid, solvent-free syntheses of precursors to biphenylglyoxylic acid.

A study on the synthesis of 2-(4-(phenyldiazenyl)phenoxy)acetic acid derivatives compared a conventional reflux method in an aqueous medium with a solvent-free, catalyst-free microwave-assisted method. The microwave approach was noted for being eco-friendly, easy to perform, and yielding products in a short time with high efficiency. datapdf.com

| Method | Conditions | Time | Yield | Environmental Impact |

| Conventional Heating | Reflux in aqueous medium | 2-6 hours | Lower | Higher solvent use, more energy |

| Microwave-Assisted | Solvent-free, catalyst-free | 2 minutes | 82-93% | Minimal waste, low energy use |

| Table 1: Comparison of conventional and microwave-assisted solvent-free synthesis for related compounds. cem.comdatapdf.com |

Reactions in Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. The Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds essential for creating the biphenyl backbone of the target molecule, has been adapted for aqueous conditions. researchgate.netlibretexts.org Research has demonstrated the synthesis of ethyl (4-phenylphenyl)acetate, a direct precursor to the target acid, via a Suzuki coupling reaction in water. datapdf.comjeolusa.comnih.gov These aqueous methods often employ a palladium catalyst and a base, such as potassium carbonate, and can be performed at moderate temperatures (e.g., 90-95°C). jeolusa.com The use of water not only enhances the green profile of the synthesis but can also simplify product isolation and catalyst recycling. datapdf.comresearchgate.net

Biotechnological Approaches: Biocatalysis, using enzymes or whole microorganisms, represents another frontier for synthesis in alternative media. These reactions occur in aqueous environments within bioreactors under mild conditions. nih.govresearchgate.net While not yet reported for this compound specifically, the biotechnological production of other α-keto acids from renewable carbohydrates is well-established. nih.govresearchgate.net This "green" approach offers a pathway to valuable chemical building blocks and demonstrates the potential for future bio-based syntheses of complex aromatic keto acids. nih.gov

Catalyst Design for Enhanced Atom Economy and Selectivity

Catalysis is at the heart of modern organic synthesis, enabling efficient and selective transformations. For a multi-functional molecule like this compound, catalyst design is crucial for maximizing the incorporation of atoms from reactants into the final product (atom economy) and minimizing the formation of unwanted by-products (selectivity).

Palladium Catalysts for Cross-Coupling and Carbonylation: The Suzuki-Miyaura coupling relies on palladium catalysts to selectively form the biphenyl C-C bond. libretexts.org Ligand design plays a critical role. For example, the use of Xantphos as a ligand in palladium-catalyzed carbonylation reactions of aryl bromides allows for the efficient synthesis of various carbonyl derivatives, including esters, at atmospheric pressure, which is a significant safety and operational advantage over high-pressure methods. nih.gov Such catalyst systems demonstrate high functional group tolerance and are key to building the core structure of the target molecule with high precision. nih.govresearchgate.net

Metal-Free Catalytic Systems: To circumvent the cost and potential toxicity of heavy metals, metal-free catalytic strategies are being developed. One such advanced method is the silylium ion-catalyzed α-arylation of carboxylic acids. researchgate.netchemrxiv.org This reductive Friedel–Crafts-type reaction uses a Lewis acid to activate α-ketoacids for reaction with arenes, facilitated by a silane (B1218182) reductant. researchgate.netchemrxiv.org This approach is highly efficient and proceeds under mild, metal-free conditions, offering a significant improvement in terms of environmental impact and cost over traditional metal-catalyzed arylations. researchgate.netchemrxiv.org

Catalysts for Selective Oxidation: The final step in many synthetic routes to this compound involves the oxidation of a precursor, such as the corresponding phenylacetic ester. Designing catalysts for this step that are both selective and efficient is critical. Mild, copper-catalyzed methods have been developed for the oxidation of benzylic boronic esters directly to ketones using air as the terminal oxidant. whiterose.ac.uk This method is highly chemoselective, meaning it targets the C-B bond for oxidation while leaving other sensitive functional groups, like unprotected alcohols, intact. whiterose.ac.uk Another approach involves the photoinduced oxidation of benzylic boronic esters to ketones and aldehydes under visible light and an oxygen atmosphere, avoiding the need for metal-based photocatalysts. rsc.org These methods exemplify how modern catalyst design can achieve highly specific transformations under mild, environmentally friendly conditions.

| Catalyst System | Reaction Type | Key Advantages |

| Pd/Xantphos | Carbonylation | High efficiency at atmospheric pressure, broad substrate scope. nih.gov |

| Silylium Ion | α-Arylation | Metal-free, mild conditions, high efficiency. researchgate.netchemrxiv.org |

| Copper(I) salts | Oxidation of Boronic Esters | Uses air as oxidant, high chemoselectivity, mild conditions. whiterose.ac.uk |

| TBATB (Photo-oxidant) | Oxidation of Boronic Esters | Metal-free, uses visible light and O2. rsc.org |

| Table 2: Examples of Advanced Catalysts for Precursor Synthesis. |

Utilization of Renewable Feedstocks and C1 Building Blocks in Biphenylglyoxylic Acid Synthesis

A major goal of sustainable chemistry is to shift from a fossil fuel-based chemical industry to one that utilizes renewable feedstocks. mdpi.com Biomass, such as glucose derived from plants, represents an enormous and underutilized source of renewable carbon for producing valuable chemicals. nih.gov

From Biomass to Chemical Building Blocks: The conversion of biomass into versatile chemical building blocks is a key enabling technology. mdpi.com While the direct synthesis of complex aromatic molecules like biphenylglyoxylic acid from biomass is challenging, multi-step biorefinery concepts are being developed. These processes first break down biomass into simpler platform molecules. researchgate.net For instance, microorganisms like Corynebacterium glutamicum and Escherichia coli can be engineered to produce α-keto acids from sugars like glucose. mdpi.com This establishes a clear pathway from renewable resources to key chemical intermediates. nih.govresearchgate.net

Incorporation of C1 Building Blocks: Carbon monoxide (CO) is a fundamental one-carbon (C1) building block. While traditionally sourced from fossil fuels, technologies for producing "green" CO from biomass or CO2 are advancing. Carbonylation reactions, which incorporate a CO molecule into an organic substrate, are a powerful tool for synthesis. researchgate.net Palladium-catalyzed carbonylation reactions of aryl halides are a well-established method for producing carboxylic acid derivatives and esters. nih.govresearchgate.netgoogle.com

A particularly relevant industrial process involves the carbonylation of an arylmethyl halide with CO and an alcohol to produce an aryl acetate ester, which is a direct precursor that can be oxidized to the final 2-aryl-2-oxo-acetate ester. nih.gov This demonstrates the direct use of a C1 building block in the synthesis of the keto-ester structure. researchgate.net To avoid the direct handling of toxic CO gas, surrogates like phenyl formate (B1220265) can be used, which decompose in situ to provide the necessary CO for the palladium-catalyzed reaction. organic-chemistry.org This approach combines the atom efficiency of carbonylation with enhanced laboratory safety.

By integrating biotechnological production of aromatic precursors from biomass with advanced catalytic methods that utilize C1 building blocks, a fully renewable and sustainable pathway to this compound and related compounds can be envisioned.

Mechanistic Investigations of 2 Oxo 2 4 Phenylphenyl Acetic Acid Transformations

Elucidation of Reaction Mechanisms in Decarboxylative Processes involving Biphenylglyoxylic Acid

Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a fundamental transformation for α-keto acids like biphenylglyoxylic acid. The mechanistic pathways of these reactions are of significant interest in organic synthesis.

The decarboxylative allylation of substrates related to biphenylglyoxylic acid has been a subject of mechanistic investigation, revealing stereochemical divergence based on the substitution at the α-carbon. Two primary mechanistic pathways, termed Mechanism A and Mechanism B, have been proposed to explain these observations. The key difference between these mechanisms lies in the sequence of decarboxylation and allylation steps. nih.gov

In Mechanism A , the process initiates with the formation of a π-allyl palladium carboxylate ion pair. This is followed by decarboxylation, which generates an allyl palladium enolate. The subsequent allylation of this enolate yields the final product. nih.gov Conversely, Mechanism B involves the allylation event preceding decarboxylation. nih.gov

Experimental evidence, such as the observation of a carboxylic acid intermediate during the reaction of certain substrates, supports the operation of Mechanism B in specific cases. nih.gov The choice between these pathways appears to be influenced by the substitution pattern at the α-carbon of the nucleophile. For instance, α,α-disubstituted malonate derivatives tend to react via Mechanism A, while α-monosubstituted derivatives favor Mechanism B. nih.gov This divergence in mechanism has predictive power in understanding the chemoselectivities of decarboxylative reactions. nih.gov

Another approach to decarboxylative allylation involves a dual catalysis system combining photoredox and palladium catalysis. nih.gov This method facilitates the reaction at room temperature, generating carbon dioxide as the sole byproduct. nih.gov The proposed mechanism involves the initial oxidative addition of an allyl ester to a Pd(0) species, forming a Pd-π-allyl complex and a carboxylate counterion. The photoactivated iridium catalyst then oxidizes this carboxylate, triggering a radical decarboxylation. The resulting radical intermediate undergoes allylation to furnish the product. nih.gov

Table 1: Proposed Mechanistic Pathways in Decarboxylative Allylation

| Mechanism | Key Steps | Substrate Preference |

| Mechanism A | 1. Formation of π-allyl palladium carboxylate ion pair2. Decarboxylation to form allyl palladium enolate3. Allylation of the enolate | α,α-disubstituted malonate derivatives nih.gov |

| Mechanism B | 1. Allylation2. Decarboxylation | α-monosubstituted malonate derivatives nih.gov |

| Dual Catalysis | 1. Oxidative addition to Pd(0) to form Pd-π-allyl complex2. Photoredox-mediated radical decarboxylation3. Allylation of the resulting radical | Recalcitrant α-amino and phenylacetic allyl esters nih.gov |

While direct studies on the decarboxylative coupling of 2-oxo-2-(4-phenylphenyl)acetic acid with oxalate (B1200264) esters are not extensively detailed in the provided search results, the principles of decarboxylative couplings offer a framework for understanding such potential reactions. Decarboxylative coupling reactions are valued for their ability to generate reactive intermediates from readily available carboxylic acids, with the release of carbon dioxide as a benign byproduct. nih.gov A significant limiting factor in these transformations is that the rate of decarboxylation is often related to the pKa of the resulting anion. Consequently, generating alkyl anions with high pKa values through decarboxylation can be challenging and may require high temperatures. nih.gov

Mechanistic Studies of Oxidative and Reductive Transformations of the α-Keto Acid Group

The α-keto acid functionality in this compound is susceptible to both oxidation and reduction, leading to different classes of compounds.

The oxidation of this compound can lead to the formation of the corresponding carboxylic acids or ketones. From a mechanistic standpoint, the compound can act as an electrophile, reacting with various nucleophiles present in biological systems.

Conversely, reduction of the oxo group to a hydroxyl group results in the formation of alcohol derivatives.

Kinetic and Thermodynamic Analysis of Key Reactions of this compound

A key thermodynamic aspect of the decarboxylative processes involving acids like this compound is the stability of the intermediate formed upon decarboxylation. The rate of decarboxylation is qualitatively linked to the pKa of the conjugate acid of the anion that is formed. nih.gov Reactions that would generate highly basic anions (from conjugate acids with pKa > 25) are generally disfavored and often require harsh conditions, such as high temperatures, to proceed. nih.gov This highlights a significant thermodynamic barrier in certain decarboxylative transformations.

In the context of decarboxylative allylation, kinetic studies using 1H NMR spectroscopy have been employed to monitor reaction progress. In some instances, the growth and subsequent disappearance of a carboxylic acid intermediate have been observed, suggesting that for certain mechanistic pathways, decarboxylation is the rate-limiting step. nih.gov

Reactivity and Derivatization of 2 Oxo 2 4 Phenylphenyl Acetic Acid

Synthesis and Reactivity of Esters of 2-Oxo-2-(4-phenylphenyl)acetic acid (e.g., Ethyl 4-phenylbenzoylformate)

Esters of this compound, such as ethyl 4-phenylbenzoylformate, are important derivatives that serve as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. ontosight.ai

Transesterification and Esterification Methodologies

The synthesis of esters like ethyl 4-phenylbenzoylformate is typically achieved through standard esterification procedures. One common method involves the reaction of 4-phenylbenzoyl chloride with an alcohol, such as ethanol, in the presence of a base. ontosight.ai This reaction proceeds readily to yield the corresponding ester.

Alternatively, Fischer-Speier esterification, a classic method involving the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, can be employed. sphinxsai.com For instance, heating a mixture of this compound and an alcohol with a catalytic amount of sulfuric acid would drive the formation of the ester. derpharmachemica.com More environmentally friendly approaches may utilize solid acid catalysts, such as zeolites, or employ techniques like ultrasound or microwave irradiation to promote the reaction. scirp.org

Transesterification, the conversion of one ester to another, is also a viable method for diversifying the ester derivatives of this compound. This process typically involves reacting an existing ester with a different alcohol in the presence of an acid or base catalyst.

Reactions Involving the Ester Moiety

The ester group in compounds like ethyl 4-phenylbenzoylformate is susceptible to various chemical transformations. Saponification, the hydrolysis of the ester under basic conditions, will regenerate the parent carboxylic acid, this compound.

The ester can also undergo reduction reactions. The use of a strong reducing agent like lithium aluminum hydride would likely reduce both the ketone and the ester functionalities to hydroxyl groups. Selective reduction of the ketone or ester may be achievable under specific reaction conditions with appropriate reagents.

Formation of Amides and Other Nitrogen-Containing Derivatives

The carboxylic acid functionality of this compound readily reacts with amines to form amides, a class of compounds with significant biological and pharmaceutical importance. sphinxsai.comresearchgate.net The synthesis of amides from carboxylic acids typically requires the activation of the carboxyl group. semanticscholar.org This can be achieved by converting the carboxylic acid to a more reactive species, such as an acyl chloride, which then reacts with an amine to form the amide. semanticscholar.org

Another common approach involves the use of coupling reagents, which facilitate the direct reaction between the carboxylic acid and the amine. semanticscholar.org Alternatively, solvent-free methods, such as heating the carboxylic acid with urea (B33335) in the presence of a catalyst like boric acid, have been developed as a greener alternative for amide synthesis. semanticscholar.org

Beyond simple amides, the reaction with hydrazine (B178648) can lead to the formation of hydrazides. sigmaaldrich.com These nitrogen-containing derivatives can serve as precursors for the synthesis of more complex heterocyclic compounds. For example, a hydrazide derivative, 2-oxo-2-[(1-phenylethyl)amino]acetic acid hydrazide, has been noted for its potential bioactivity.

Transformations of the Biphenyl (B1667301) Moiety in this compound

The biphenyl group within the this compound structure provides a platform for further functionalization through various aromatic substitution reactions.

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) rings of the biphenyl moiety can undergo electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a variety of substituents. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. lumenlearning.commasterorganicchemistry.com

For example, nitration, typically carried out with a mixture of nitric acid and sulfuric acid, would introduce a nitro group onto one of the aromatic rings. masterorganicchemistry.com The position of substitution will be directed by the existing substituents on the biphenyl rings. Halogenation, such as bromination or chlorination, can be achieved using the elemental halogen in the presence of a Lewis acid catalyst like iron(III) bromide or iron(III) chloride. lumenlearning.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The biphenyl structure itself can be synthesized or further modified using transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.netnih.gov This powerful reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium or other transition metal catalyst. researchgate.netnih.gov

For instance, to synthesize a derivative of this compound, one could start with a halogenated phenyl-α-keto acid derivative and couple it with phenylboronic acid. Conversely, a boronic acid derivative of a phenyl-α-keto acid could be coupled with an aryl halide. The Suzuki coupling is highly versatile and tolerates a wide range of functional groups, making it a valuable tool for creating complex biaryl structures. researchgate.net The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. nih.gov

Stereoselective Transformations and Chiral Derivatization of Biphenylglyoxylic Acid

The presence of a ketone and a carboxylic acid on adjacent carbons makes this compound a prime candidate for stereoselective reactions. These transformations aim to control the formation of a new stereocenter at the α-carbon, primarily through asymmetric reduction of the keto group or by diastereoselective reactions of its derivatives.

A prevalent strategy for achieving stereocontrol is the use of chiral auxiliaries. These are enantiomerically pure compounds that are temporarily attached to the substrate, in this case, biphenylglyoxylic acid, to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed, yielding the enantiomerically enriched product.

One of the most widely employed classes of chiral auxiliaries is the Evans oxazolidinones. williams.edu For instance, 4-benzyl-2-oxazolidinone can be acylated with this compound. The resulting N-acyl oxazolidinone can then undergo a diastereoselective reaction, such as an alkylation or reduction. The bulky benzyl (B1604629) group of the auxiliary effectively shields one face of the enolate or ketone, forcing the incoming reagent to attack from the less hindered face. This results in the preferential formation of one diastereomer. Subsequent hydrolysis of the oxazolidinone yields the chiral α-hydroxy or α-alkylated biphenylacetic acid derivative and regenerates the chiral auxiliary. williams.eduorgsyn.org

The general principle of using a chiral auxiliary involves a three-step sequence: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary. ualberta.ca This methodology has proven to be a powerful tool for the synthesis of a wide array of enantiomerically pure compounds. ualberta.ca

Another important avenue for the stereoselective transformation of biphenylglyoxylic acid and its esters is asymmetric hydrogenation. This can be achieved through both homogeneous catalysis and biocatalysis. In homogeneous catalysis, chiral metal complexes, often based on ruthenium or rhodium with chiral phosphine (B1218219) ligands, are employed. These catalysts can facilitate the dynamic kinetic resolution of α-keto esters. orgsyn.org In this process, the racemic α-keto ester is continuously racemized in situ while one enantiomer is selectively hydrogenated by the chiral catalyst, theoretically allowing for a 100% yield of a single enantiomer of the corresponding α-hydroxy ester.

Biocatalysis offers a green and highly selective alternative. Enzymes such as ketoreductases and imine reductases, often from microorganisms like Saccharomyces cerevisiae, can reduce the ketone of biphenylglyoxylic acid with high enantioselectivity. nih.gov These reactions are typically performed under mild conditions in aqueous media. For example, the asymmetric reduction of phenylglyoxylic acid, a related compound, to (R)-(-)-mandelic acid has been achieved with high enantiomeric excess using Saccharomyces cerevisiae. This suggests a similar potential for the biocatalytic reduction of this compound.

The following tables summarize hypothetical data for stereoselective transformations of this compound derivatives based on established methodologies for analogous compounds, as specific research data for this exact substrate is not widely available.

Table 1: Hypothetical Diastereoselective Alkylation of an N-Acyl Oxazolidinone Derivative of this compound

| Entry | Electrophile | Base | Solvent | Temp (°C) | Diastereomeric Ratio (d.r.) |

| 1 | CH₃I | LDA | THF | -78 | >95:5 |

| 2 | BnBr | NaHMDS | THF | -78 | >95:5 |

| 3 | Allyl-Br | KHMDS | Toluene | -78 | >90:10 |

This table illustrates the expected high diastereoselectivity for the alkylation of an Evans-type chiral auxiliary derivative of biphenylglyoxylic acid, based on known procedures for similar substrates.

Table 2: Hypothetical Asymmetric Hydrogenation of Methyl 2-Oxo-2-(4-phenylphenyl)acetate

| Entry | Catalyst | Ligand | H₂ Pressure (atm) | Solvent | Enantiomeric Excess (ee, %) |

| 1 | [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | 10 | MeOH | >95 (R) |

| 2 | Rh(COD)₂BF₄ | (R)-BINAP | 20 | THF | >98 (S) |

| 3 | Biocatalyst (Ketoreductase) | N/A | N/A | Phosphate Buffer (pH 7) | >99 (S) |

This table presents plausible outcomes for the asymmetric hydrogenation of the methyl ester of biphenylglyoxylic acid, drawing from established catalytic systems for α-keto esters.

Advanced Spectroscopic and Analytical Characterization Techniques for Research on 2 Oxo 2 4 Phenylphenyl Acetic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Oxo-2-(4-phenylphenyl)acetic acid. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecule's carbon-hydrogen framework.

In a typical ¹H NMR spectrum, the protons on the biphenyl (B1667301) rings would appear as a series of multiplets in the downfield aromatic region (approximately 7.0-8.5 ppm). The specific splitting patterns and chemical shifts of these protons are dictated by their position relative to the electron-withdrawing oxoacetic acid group and the other phenyl ring. The acidic proton of the carboxylic acid group is expected to appear as a broad singlet at a significantly downfield chemical shift, often above 10 ppm, though its position can be highly dependent on the solvent and concentration.

¹³C NMR spectroscopy complements the proton data by providing a signal for each unique carbon atom in the molecule. The most characteristic signals are those of the two carbonyl carbons from the ketone and carboxylic acid groups, which are expected in the highly deshielded region of the spectrum (typically 160-200 ppm). The carbons of the two phenyl rings would produce a set of signals in the aromatic region (approximately 120-150 ppm). The exact chemical shifts are crucial for confirming the connectivity of the biphenyl system and the position of the substituent. Techniques like Gauge-Independent Atomic Orbital (GIAO) are often used for computational prediction of NMR chemical shifts to compare with experimental data. nih.gov

Table 1: Expected NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Notes |

| ¹H | Aromatic (C-H) | 7.0 - 8.5 | Complex multiplets due to coupling within and between the phenyl rings. |

| ¹H | Carboxylic Acid (O-H) | >10 | Broad singlet, position is variable. |

| ¹³C | Carbonyl (C=O, Ketone) | 185 - 200 | Downfield due to electronegative oxygen. |

| ¹³C | Carbonyl (C=O, Acid) | 160 - 175 | Typically upfield from the ketone carbonyl. |

| ¹³C | Aromatic (C) | 120 - 150 | Multiple signals corresponding to the unique carbons of the biphenyl system. |

Note: The values presented are typical ranges and can vary based on solvent and experimental conditions. Data is inferred from spectroscopic studies of related α-oxo-carboxylic acids and substituted phenylacetic acids. nih.govrsc.org

Advanced Mass Spectrometry Techniques in Elucidating Reaction Intermediates

Advanced mass spectrometry (MS) techniques are critical for determining the molecular weight of this compound and for studying its behavior in chemical reactions. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the molecular formula (C₁₄H₁₀O₃). uni.lu

During synthesis, MS can be used to monitor the reaction's progress by identifying the starting materials, products, and any reaction intermediates. rsc.org The fragmentation pattern observed in the mass spectrum gives valuable structural information. For instance, cleavage at the bond between the two carbonyl groups is a likely fragmentation pathway.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for different adducts of the molecule (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻). uni.lu This data aids in the identification of the compound in complex mixtures when coupled with liquid chromatography (LC-MS).

Table 2: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | Formula | Predicted m/z | Predicted CCS (Ų) |

| [M+H]⁺ | [C₁₄H₁₁O₃]⁺ | 227.07027 | 147.7 |

| [M+Na]⁺ | [C₁₄H₁₀O₃Na]⁺ | 249.05221 | 154.6 |

| [M+K]⁺ | [C₁₄H₁₀O₃K]⁺ | 265.02615 | 151.4 |

| [M-H]⁻ | [C₁₄H₉O₃]⁻ | 225.05571 | 153.2 |

| [M+NH₄]⁺ | [C₁₄H₁₄NO₃]⁺ | 244.09681 | 164.5 |

Source: Data predicted using CCSbase and available on PubChemLite. uni.lu

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful method for identifying the functional groups within this compound. nih.govjchps.com These two techniques are often complementary.

The FT-IR spectrum is expected to be dominated by several characteristic absorption bands. A very broad band, typically centered around 3000 cm⁻¹, is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. The C=O stretching vibrations are particularly informative; the ketone and carboxylic acid carbonyls will give rise to strong, sharp bands in the region of 1650-1760 cm⁻¹. The exact positions can help distinguish between the two, although they may overlap. Aromatic C=C ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. jchps.com

Raman spectroscopy is especially sensitive to the symmetric vibrations of non-polar bonds, making it well-suited for observing the biphenyl backbone and C=C stretching modes. jchps.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Strong, very broad |

| C-H stretch | Aromatic | 3000 - 3100 | Medium to weak |

| C=O stretch | Ketone & Carboxylic Acid | 1650 - 1760 | Strong, sharp |

| C=C stretch | Aromatic Rings | 1450 - 1600 | Medium to strong |

| C-O stretch | Carboxylic Acid | 1210 - 1320 | Medium |

Note: These are approximate frequency ranges based on data from related phenylacetic and α-keto acids. jchps.comnist.gov

X-ray Diffraction Studies for Precise Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound can be grown, this technique can provide a wealth of information, including exact bond lengths, bond angles, and torsion angles.

An SCXRD analysis would reveal the planarity of the phenyl rings and the oxoacetic acid group. nih.gov A key structural parameter of interest would be the dihedral angle between the two phenyl rings of the biphenyl moiety, which defines the molecule's twist. Furthermore, the analysis would elucidate the supramolecular structure, showing how individual molecules pack together in the crystal lattice. nih.gov This packing is often governed by intermolecular hydrogen bonds, particularly the classic carboxylic acid dimer motif where two molecules are linked via hydrogen bonds between their carboxyl groups. Data collection is typically performed at a controlled temperature using a specific radiation source, such as MoKα radiation (λ = 0.71073 Å).

While a specific crystal structure for this compound is not publicly available, analysis of similar structures shows that such studies are crucial for understanding solid-state conformation and intermolecular interactions that influence the material's bulk properties. nih.gov

Computational Chemistry and Theoretical Studies of 2 Oxo 2 4 Phenylphenyl Acetic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Oxo-2-(4-phenylphenyl)acetic acid, DFT calculations can elucidate the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential, all of which are crucial for predicting its reactivity.

While specific DFT studies on this compound are not extensively documented in publicly available literature, calculations on the analogous compound, phenylglyoxylic acid (benzoylformic acid), provide a strong basis for understanding its electronic properties. researchgate.netresearchgate.netresearchgate.net DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and calculate key electronic parameters. researchgate.netsemanticscholar.org

The electronic properties of interest include the HOMO-LUMO energy gap, which is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions. For related compounds, DFT has been used to show how electronic and thermodynamic properties compare with standards like ascorbic acid. researchgate.net The calculated HOMO and LUMO energies can also be used to understand potential charge transfer mechanisms, for instance, in the quenching of fluorescence by the molecule. nih.govacs.org

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) sites. For this compound, the MEP would likely show negative potential around the oxygen atoms of the carboxylic and ketone groups, indicating their susceptibility to electrophilic attack, while the hydrogen of the carboxylic acid would be a site of positive potential.

Table 1: Illustrative DFT-Calculated Electronic Properties (Based on Phenylglyoxylic Acid Analogs) This table is illustrative and provides expected values based on closely related compounds. Specific values for this compound would require dedicated calculations.

| Property | Description | Predicted Significance for this compound |

|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate electrons. The biphenyl (B1667301) system may raise this energy compared to phenylglyoxylic acid. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept electrons. The conjugated keto-acid moiety provides a low-lying LUMO. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A key indicator of chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Dipole Moment | Measure of the net molecular polarity | Influences solubility and intermolecular interactions. Expected to be significant due to the polar keto-acid group. |

Molecular Dynamics Simulations of Solvent Effects and Reaction Pathways

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of conformational changes, solvent interactions, and the dynamic behavior of molecules in various environments. researchgate.netmdpi.com

For this compound, MD simulations would be particularly useful for understanding the influence of solvents on its conformational flexibility and reactivity. mdpi.com In a polar solvent like water, the simulation could track the formation and dynamics of hydrogen bonds between the solvent and the carboxylic acid group. These interactions are crucial as they can stabilize certain conformations and influence reaction energy barriers. For instance, studies on the thermal decomposition of the related benzoylformic acid have utilized continuum models like the Polarizable Continuum Model (PCM) to account for solvent effects in quantum chemical calculations. researchgate.net

MD simulations can also be used to generate an ensemble of structures for subsequent quantum mechanics/molecular mechanics (QM/MM) calculations. This hybrid approach allows for a high-level quantum mechanical treatment of the reacting part of the molecule while the surrounding solvent and other parts of the molecule are treated with a more computationally efficient classical force field. This is essential for accurately modeling reaction pathways in solution. acs.org For example, MD simulations coupled with binding energy calculations are routinely used to investigate the stability of drug-receptor complexes, a field where understanding molecular flexibility and solvent effects is paramount. researchgate.net

Quantum Chemical Modeling of Transition States and Energy Barriers

Quantum chemical modeling is essential for elucidating reaction mechanisms by identifying transition states and calculating their associated energy barriers. This knowledge is fundamental to understanding the kinetics of a chemical reaction.

Theoretical studies on the thermal decomposition of benzoylformic acid, a structural analog of this compound, have provided significant insights. researchgate.netpku.edu.cn These studies, using methods like the ab initio RHF/6-31G method or DFT with functionals like M06-2X, have calculated the activation barriers for processes like decarboxylation and decarbonylation. researchgate.netpku.edu.cn For benzoylformic acid, the decomposition is proposed to proceed through a concerted process involving a five-membered cyclic transition state where a hydrogen atom is transferred. pku.edu.cn The calculated activation barrier for this process was found to be in reasonable agreement with experimental data. pku.edu.cn

Another study investigated multiple reaction channels for the thermal decomposition of benzoylformic acid, including a one-step decarboxylation and a two-step mechanism involving a carbene intermediate. researchgate.net The calculated energy barriers for these pathways help to determine the most feasible reaction mechanism under different conditions. For example, the activation energy (Ea) for the one-step decarboxylation was calculated using various DFT functionals. researchgate.net

Table 2: Calculated Activation Energies for Thermal Decarboxylation of Benzoylformic Acid (Illustrative Data) Data from a study on benzoylformic acid, serving as a model for the reactivity of the α-keto acid moiety. researchgate.net

| Computational Method | Calculated Activation Energy (Ea) (kcal/mol) |

|---|---|

| M06-2X | 73.3 |

| PBE0 | 68.6 |

| PBE | 36.8 |

These computational approaches could be directly applied to this compound to understand its degradation pathways and to predict the energy barriers for various reactions, such as its oxidative decarboxylation, which is a known reaction for α-keto acids. acs.org

Conformational Analysis and Intramolecular Interactions in Biphenylglyoxylic Acid

The three-dimensional structure and conformational flexibility of this compound are dominated by two key features: the rotational freedom around the single bond connecting the two phenyl rings and the orientation of the glyoxylic acid side chain.

The conformation of the biphenyl moiety is well-studied. It is generally non-planar due to steric hindrance between the ortho-hydrogens of the two rings. libretexts.orgic.ac.uk In the gas phase, the dihedral angle between the two phenyl rings is approximately 44-45°. libretexts.orgutah.edu In solution, this angle is estimated to be slightly smaller, in the range of 19° to 35°. utah.edutandfonline.com In the solid state, crystal packing forces can lead to a more planar or a more twisted conformation. utah.edu The energy barrier to rotation around the C-C bond connecting the rings is relatively low, allowing for rapid interconversion between enantiomeric twisted conformations at room temperature. libretexts.org Computational studies show minima at dihedral angles of about 45° and 135°, with transition states at 0° (planar) and 90°. ic.ac.uk

Table 3: Key Conformational Features of this compound

| Structural Feature | Description of Conformational Freedom | Influencing Factors |

|---|---|---|

| Biphenyl Dihedral Angle | Rotation around the single bond connecting the two phenyl rings. The equilibrium angle is non-planar. | Steric hindrance, solvent, crystal packing forces, temperature. libretexts.orgutah.edu |

| Side Chain Orientation | Rotation around the C(phenyl)-C(keto) and C(keto)-C(acid) bonds. | Steric effects, conjugation, potential for intramolecular hydrogen bonding. |

| Intramolecular H-Bond | Potential for hydrogen bond formation between the carboxylic acid -OH and the adjacent keto C=O. | Solvent polarity, temperature, overall molecular conformation. researchgate.net |

Applications of 2 Oxo 2 4 Phenylphenyl Acetic Acid in Chemical Synthesis

Strategic Utilization as a Versatile Synthon in Organic Transformations

2-Oxo-2-(4-phenylphenyl)acetic acid, also known as 4-biphenylglyoxylic acid, is a valuable synthetic intermediate due to its unique molecular architecture. The compound features a biphenyl (B1667301) moiety connected to an α-keto acid functional group. This combination of a reactive ketone, a carboxylic acid, and a modifiable aromatic system makes it a versatile building block in organic synthesis for the construction of a variety of molecular frameworks. Its electrophilic keto-carbonyl group and the adjacent carboxylic acid can participate in a wide range of chemical reactions. rptu.de

Role in Carbon-Carbon Bond Formation (e.g., Synthesis of α,β-unsaturated ketones)

The formation of new carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, enabling the construction of complex molecular skeletons from simpler precursors. The carbonyl group in this compound serves as a key functional handle for engaging in such transformations.

One of the primary applications of ketones in C-C bond formation is in condensation reactions with active methylene (B1212753) compounds to generate α,β-unsaturated systems. The Knoevenagel condensation , for example, involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malonic acid, ethyl acetoacetate) in the presence of a weak base. The product is typically an α,β-unsaturated ketone or acid. Theoretically, this compound could react with various active methylene compounds, leading to the formation of a new C-C double bond and extending the conjugation of the biphenyl system.

A related classical method is the Perkin reaction , which condenses an aromatic aldehyde with an acid anhydride (B1165640) to yield an α,β-unsaturated aromatic acid. While the classic Perkin reaction uses an aldehyde, its principles of aldol-type condensation are relevant to ketones as well.

Furthermore, α-keto acids like this compound are subject to decarboxylation reactions, particularly upon heating. The ketonic decarboxylation of two carboxylic acid molecules is a known method for ketone synthesis. More specifically, the decarboxylation of β-keto acids is a common synthetic step. While this compound is an α-keto acid, its reactivity can be harnessed in reactions that involve decarboxylation as part of the mechanism, effectively using the keto-acid moiety to generate new C-C bonds or functional groups. For instance, the reaction of 4-biphenylglyoxylic acid has been documented in a palladium-catalyzed allylation that proceeds via a decarboxylation step, showcasing its utility in forming new C-C bonds. rptu.de

Table 1: Potential C-C Bond Forming Reactions with this compound

| Reaction Name | Reactant Type | Potential Product |

|---|---|---|

| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | α,β-Unsaturated Ketone |

| Perkin-type Reaction | Acid Anhydride | α,β-Unsaturated Acid Derivative |

| Decarboxylative Coupling | Allylating Agent | Allylated Biphenyl Ketone |

Applications in Carbon-Heteroatom Bond Formation (C-N, C-S bonds)

The formation of bonds between carbon and heteroatoms such as nitrogen (N) and sulfur (S) is fundamental to the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The functional groups of this compound provide convenient entry points for constructing such bonds, particularly in the synthesis of heterocyclic structures.

The synthesis of nitrogen-containing heterocycles is a prominent application. The α-keto acid moiety can react with binucleophiles, such as diamines, to form various heterocyclic systems through condensation and cyclization reactions. For example, research has shown that analogous α-keto acids can react with 8-chloroquinoline-6,7-diamine (B11901545) in the presence of an acid catalyst to produce quinoxaline (B1680401) derivatives. rptu.de This type of reaction involves the formation of two new C-N bonds to build the heterocyclic ring.

Table 2: Synthesis of Quinoxaline Derivative from an Analogous α-Keto Acid

| Reactant 1 | Reactant 2 | Conditions | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 8-chloroquinoline-6,7-diamine | 2-oxo-2-(thiophen-2-yl)acetic acid | 10% H₂SO₄ | Pyrido[2,3-g]quinoxalin-2(1H)-one derivative | 43% | rptu.de |

Similarly, the synthesis of sulfur-containing heterocycles can be envisioned starting from this compound. The carbonyl group can react with sulfur nucleophiles, and the carboxylic acid can be converted into derivatives like thioesters, which are precursors for sulfur heterocycles. For instance, condensation with a compound containing both thiol and amine functionalities could lead to the formation of thiazole (B1198619) or related structures.

Development of Catalytic Systems and Ligands incorporating the Biphenylglyoxylic Acid Scaffold

The structural features of this compound make it an intriguing candidate for the development of specialized ligands for metal-catalyzed reactions. The biphenyl core provides a rigid and sterically defined backbone, which is a desirable trait in many ligand designs. The carboxylic acid and ketone functionalities offer points for coordination with a metal center or for further chemical modification to install other donor groups.

While direct reports on catalytic systems derived from this compound are not prevalent, the principles of ligand design suggest its potential. The carboxylic acid group can act as an anionic donor, coordinating to a metal center. The biphenyl unit can be functionalized, for example, through electrophilic aromatic substitution on the phenyl rings to introduce phosphine (B1218219), amine, or other coordinating groups. This would allow for the creation of bidentate or pincer-type ligands, which are highly valuable in homogeneous catalysis for controlling reactivity and selectivity.

Precursor for the Synthesis of Complex Organic Molecules and Scaffolds

Due to its inherent reactivity and multiple functionalization points, this compound serves as a valuable precursor for constructing more complex and often biologically active molecules. Its utility as a building block is demonstrated in its conversion to various derivatives that are themselves intermediates for larger structures. For example, ethyl (4-phenylphenyl)acetate, a direct derivative of the parent acid, is a known precursor to the anti-inflammatory drug Felbinac.

The compound has been used as a starting material in multi-step syntheses. In one documented case, 4-biphenylglyoxylic acid was the starting point for the preparation of a more complex molecule, designated EJOC-3d, which was isolated as a yellow solid with a 97% yield. rptu.de This highlights its role as a reliable foundational block for building molecular complexity.

The ability to participate in cyclization reactions, as discussed previously for forming quinoxalines, underscores its value in generating diverse heterocyclic scaffolds. rptu.de These scaffolds are central to many areas of medicinal chemistry and materials science. The combination of the biphenyl unit with various heterocyclic rings derived from the α-keto acid function allows for the generation of a library of complex molecules with potentially interesting photophysical or biological properties.

Future Research Directions and Challenges in 2 Oxo 2 4 Phenylphenyl Acetic Acid Chemistry

Exploration of Unprecedented Reactivity Modes

The reactivity of 2-Oxo-2-(4-phenylphenyl)acetic acid is largely governed by the interplay between its α-keto acid function and the biphenyl (B1667301) core. Future research is poised to uncover novel transformations that leverage this unique combination. The α-keto acid moiety is known to participate in a variety of reactions, including decarboxylation, acylation, and as a precursor to various heterocyclic systems. The presence of the biphenyl group can influence these reactions through steric and electronic effects, potentially leading to unprecedented reactivity and selectivity.

One area of exploration lies in the atropisomerism of substituted biphenyls. bohrium.com Hindered rotation around the biphenyl single bond can lead to stable, chiral atropisomers. Investigating the synthesis and resolution of chiral derivatives of this compound could open doors to new applications in asymmetric catalysis and chiral materials. The α-keto acid functionality could serve as a handle for diastereoselective transformations, allowing for the synthesis of enantiomerically pure biphenyl compounds.

Furthermore, the biphenyl scaffold is amenable to a wide range of functionalization reactions, such as electrophilic aromatic substitution and cross-coupling reactions. bohrium.com Exploring these transformations on this compound could lead to a diverse library of derivatives with tailored properties. For instance, the introduction of specific functional groups on the biphenyl rings could modulate the reactivity of the keto-acid portion or introduce new reactive sites for cascade reactions.

Table 1: Potential Reactivity Modes for this compound

| Reactivity Mode | Potential Application | Key Influencing Factor |

|---|---|---|

| Atroposelective transformations | Asymmetric catalysis, chiral ligands | Steric hindrance from ortho-substituents on the biphenyl core |

| Cascade cyclizations | Synthesis of complex heterocyclic scaffolds | Reactivity of the α-keto acid and functional groups on the biphenyl |

| Photocatalytic reactions | Novel C-C and C-X bond formations | Electronic properties of the biphenyl moiety |

Integration into Flow Chemistry and Automation for Scalable Synthesis

The scalable synthesis of complex organic molecules is a significant challenge in both academic and industrial settings. Flow chemistry and automated synthesis platforms offer promising solutions by enabling continuous, controlled, and reproducible production. researchgate.netnih.gov The integration of this compound chemistry into such systems represents a key future research direction.

Continuous flow reactors can offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, particularly for highly exothermic or hazardous reactions. researchgate.net Developing robust flow-based methods for the synthesis and functionalization of this compound would be a significant advancement. This could involve the use of packed-bed reactors with immobilized catalysts or reagents to facilitate multi-step sequences.

Automation can further enhance the efficiency of synthesizing and screening derivatives of biphenylglyoxylic acid. Robotic systems can perform high-throughput experiments to rapidly optimize reaction conditions and explore a wide range of substrates. nih.gov This would accelerate the discovery of new reactivity and the development of novel applications for this compound.

Table 2: Advantages of Flow Chemistry and Automation for this compound Synthesis

| Technology | Advantage | Potential Impact |

|---|---|---|

| Flow Chemistry | Enhanced heat and mass transfer, precise process control, improved safety, potential for telescoped reactions. | Scalable and efficient synthesis of the parent compound and its derivatives with high purity. |

| Automated Synthesis | High-throughput screening of reaction conditions and substrates, rapid library generation, increased reproducibility. | Accelerated discovery of novel reactivity and optimization of synthetic routes. |

Design of Novel Catalytic Cycles Leveraging Biphenylglyoxylic Acid

The unique structural features of this compound make it an attractive candidate for the design of novel catalytic cycles. The biphenyl moiety, particularly when appropriately substituted, can act as a chiral ligand for metal-catalyzed asymmetric transformations. bohrium.comchemrxiv.orgnih.govnih.gov The development of chiral ligands and catalysts is a central theme in modern synthetic chemistry, and biphenyl-based systems have shown considerable promise. bohrium.comchemrxiv.orgnih.govnih.gov

Future research could focus on designing and synthesizing chiral derivatives of biphenylglyoxylic acid that can serve as ligands in a variety of asymmetric reactions, such as hydrogenations, cycloadditions, and cross-coupling reactions. The α-keto acid group could either be a non-participating spectator to tune the electronic and steric properties of the ligand or an active participant in the catalytic cycle.

Furthermore, the α-keto acid functionality itself can be a target for biocatalysis. Enzymes such as decarboxylases and transaminases can act on α-keto acids with high chemo-, regio-, and stereoselectivity. Exploring the enzymatic transformations of this compound could provide environmentally friendly routes to valuable chiral building blocks.

Interdisciplinary Research Opportunities

The versatile structure of this compound opens up numerous opportunities for interdisciplinary research, bridging organic chemistry with materials science, medicinal chemistry, and photocatalysis.

In materials science , biphenyl derivatives are known for their applications in liquid crystals, organic light-emitting diodes (OLEDs), and as organic semiconductors. nih.govwikipedia.orgnih.gov The introduction of the α-keto acid functionality could lead to new materials with interesting optical, electronic, or self-assembly properties. For example, the carboxylic acid group could be used to anchor the molecule to surfaces or to form hydrogen-bonded networks.

In medicinal chemistry , the biphenyl scaffold is a common motif in many biologically active compounds. researchgate.netmdpi.com The α-keto amide moiety, which can be derived from the corresponding α-keto acid, is also considered a privileged structure in drug discovery. acs.orgnih.govresearchgate.netnih.gov Synthesizing and screening a library of derivatives of this compound could lead to the discovery of new therapeutic agents.

The field of photocatalysis also presents exciting opportunities. Biphenyl derivatives have been investigated as photosensitizers in various photopolymerization processes. The extended π-system of the biphenyl core can absorb light and initiate chemical reactions. Investigating the photocatalytic activity of this compound and its derivatives could lead to the development of novel, light-driven transformations.

Table 3: Interdisciplinary Applications of Biphenyl-Containing Molecules

| Field | Application | Key Structural Feature |

|---|---|---|

| Materials Science | Liquid crystals, OLEDs, organic semiconductors | Rigid biphenyl core, potential for functionalization |

| Medicinal Chemistry | Biologically active compounds, privileged structures | Biphenyl scaffold, α-keto acid/amide moiety |

| Photocatalysis | Photosensitizers for polymerization and organic synthesis | Extended π-conjugation of the biphenyl system |

Q & A

Basic: What synthetic routes are available for 2-Oxo-2-(4-phenylphenyl)acetic acid, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization reactions or α-arylation strategies. For example, cyclization of intermediates like 8-chloroquinoline-6,7-diamine with 2-oxo-2-(thiophen-2-yl)acetic acid in 10% H₂SO₄ yields derivatives (43% yield) through acid-catalyzed mechanisms . Advanced methods include silylium ion-catalyzed α-arylation of carboxylic acids using arenes, achieving high yields (e.g., 2-([1,1'-biphenyl]-4-yl)-2-oxoacetic acid) under metal-free conditions . Key factors affecting yield include acid concentration, reaction time, and steric hindrance from substituents.

Advanced: How can structural disorder in this compound be resolved during X-ray crystallography?

Single-crystal X-ray diffraction (SCXRD) reveals molecular disorder, particularly in aromatic rings. For instance, thiophene rings in analogous structures exhibit flip disorder (occupancy ratio 91.3:8.7) . Refinement strategies using full-matrix least-squares on F² and constrained hydrogen positions (riding model) improve accuracy. Data collection at 293 K with MoKα radiation (λ = 0.71073 Å) and multi-scan absorption correction minimizes errors .

Basic: What safety precautions are required when handling this compound?

The compound may pose acute toxicity (Harmful if swallowed, H302), skin irritation (H315), and serious eye damage (H319) . Use chemical-resistant suits (e.g., EN 143-certified respirators for particle filtration) and avoid drainage contamination. For lab-scale work, implement fume hoods and emergency eyewash stations.

Advanced: How do competing synthetic methodologies for this compound derivatives address steric hindrance?

Steric challenges arise in α-arylation of bulky substrates. Silylium ion catalysis enables reductive Friedel–Crafts reactions with sterically hindered α-ketoacids (e.g., 2-(naphthalen-2-yl)-2-oxoacetic acid), achieving >80% yields by stabilizing transition states through non-covalent interactions . Solvent choice (e.g., dichloroethane) and low temperatures (−40°C) further mitigate steric effects.

Basic: What analytical techniques are recommended for purity assessment of this compound?

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR in DMSO-d₆ to confirm absence of byproducts (e.g., unreacted phenylacetic acid).

- Melting Point Analysis : Compare observed values (e.g., 361 K for analogs) with literature to detect impurities .

Advanced: How do crystallographic parameters inform the hydrogen-bonding network of this compound?

SCXRD data (monoclinic P2₁/c space group) show intermolecular O–H···O hydrogen bonds forming dimeric structures. For example, bond lengths of 1.82 Å and angles of 168° between carboxyl groups stabilize the lattice . Disorder modeling (e.g., split positions for hydroxyl hydrogens) is critical for refining thermal displacement parameters.

Basic: What biological activities have been reported for structurally related 2-oxoacetic acid derivatives?

Analogous compounds (e.g., 5-chloro-3-(thiophen-2-yl)pyrido[2,3-g]quinoxalin-2(1H)-one) exhibit cytotoxicity (IC₅₀ = 12–35 µM) and antiviral activity against RNA viruses . Structure-activity relationship (SAR) studies suggest electron-withdrawing substituents enhance bioactivity by modulating electronic density on the keto group.

Advanced: How can conflicting cytotoxicity data for this compound derivatives be reconciled?

Discrepancies in IC₅₀ values may arise from assay conditions (e.g., cell line specificity, incubation time). For example, variations in mitochondrial dehydrogenase activity (MTT assay) vs. ATP quantification (CellTiter-Glo) can lead to 20–30% differences. Normalize data using internal controls (e.g., cisplatin) and report ±SEM from triplicate experiments .

Basic: What computational methods support the design of this compound analogs?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts frontier molecular orbitals (HOMO/LUMO) to assess reactivity. Molecular docking (AutoDock Vina) evaluates binding to targets like cyclooxygenase-2 (COX-2), with scoring functions (<−7.0 kcal/mol) indicating high affinity .

Advanced: What mechanistic insights explain the regioselectivity in α-arylation reactions of this compound?

Silylium ions activate α-ketoacids via electrophilic interaction with the carbonyl group, directing arylation to the α-position. Arenes undergo Friedel–Crafts alkylation, with regioselectivity controlled by electron density (e.g., para-substituted arenes favor attack at less hindered positions) . Kinetic studies (Eyring plots) confirm a two-step mechanism with rate-limiting C–C bond formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.